molecular formula C17H13BrN2O2 B2812038 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034429-27-9

2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2812038
CAS RN: 2034429-27-9
M. Wt: 357.207
InChI Key: AMAUDQAAVVFZQJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is an organic compound containing a carboxamide group that is attached to a benzene ring . Benzamides and their derivatives are known to have a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized through reactions involving carboxylic acids and amines . In some cases, boronic esters are used as building blocks in organic synthesis .


Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, they can participate in reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzamides generally have a high melting point and are usually solid at room temperature .

Scientific Research Applications

Synthesis and Antiprotozoal Applications

One significant application is in the development of antiprotozoal agents, where derivatives of the furan and pyridine moieties, similar to 2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, have been synthesized and tested for their biological activities. Compounds with structures incorporating these moieties have demonstrated potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Domino Synthesis for Heterocyclic Compounds

Another application is found in green chemistry for the synthesis of functionalized benzofuro[2,3-c]pyridines through metal-free one-pot domino reactions. This method efficiently combines furan and pyridine ring moieties in a tricyclic system, indicating a promising approach for constructing complex heterocycles with potential pharmaceutical relevance (Rao et al., 2014).

DNA Binding Affinity and Anticancer Properties

Research on compounds with similar structural frameworks has also highlighted their strong DNA affinities, suggesting applications in designing drugs with enhanced DNA-binding capabilities. Such properties are crucial for the development of anticancer agents, as they can interfere with the DNA replication process in cancer cells, thereby inhibiting tumor growth (Laughton et al., 1995).

Catalytic Applications in Organic Synthesis

Furthermore, these compounds have been explored for their roles in catalytic processes, such as the efficient room-temperature copper(I) mediated 5-endo radical cyclizations. This highlights their utility in organic synthesis, particularly in the formation of complex molecular structures through regioselective cyclization reactions (Clark et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some benzamide derivatives have been studied for their anti-tubercular activity .

Future Directions

Research into benzamide derivatives and similar compounds is ongoing, with many potential applications in pharmaceuticals and organic synthesis . Further study could reveal more about the properties and potential uses of this specific compound.

properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAUDQAAVVFZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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